

Spectroscopic Analysis of Allyl Hexanoate: A Technical Guide

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Compound of Interest

Compound Name: *Allyl hexanoate*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **allyl hexanoate** (CAS 123-68-2), a widely used flavoring and fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **allyl hexanoate** is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Assignment
5.920	ddt	-CH=CH ₂
5.313	d	-CH=CH ₂ (trans)
5.225	d	-CH=CH ₂ (cis)
4.577	d	-O-CH ₂ -CH=
2.331	t	-C(=O)-CH ₂ -
1.644	p	-C(=O)-CH ₂ -CH ₂ -
1.320	m	-CH ₂ -CH ₂ -CH ₃
0.900	t	-CH ₂ -CH ₃

[\[1\]](#)

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 25.16 MHz

Chemical Shift (ppm)	Assignment
173.41	C=O
132.53	-CH=CH ₂
117.96	-CH=CH ₂
64.93	-O-CH ₂ -
34.27	-C(=O)-CH ₂ -
31.42	-CH ₂ -CH ₂ -CH ₃
24.74	-C(=O)-CH ₂ -CH ₂ -
22.40	CH ₂ -CH ₃
13.91	-CH ₃

[\[2\]](#)

Infrared (IR) Spectroscopy Data

Technique: Liquid Film / Between Salts

Wavenumber (cm ⁻¹)	Interpretation
2960-2870	C-H stretch (alkane)
1740	C=O stretch (ester)
1645	C=C stretch (alkene)
1460	C-H bend (alkane)
1170	C-O stretch (ester)
990, 920	=C-H bend (out-of-plane)

[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI) Ionization Energy: 70 eV

m/z	Relative Intensity (%)	Proposed Fragment Ion
99	100.0	$[\text{C}_5\text{H}_7\text{O}_2]^+ / [\text{C}_6\text{H}_{11}\text{O}]^+$
43	97.7	$[\text{C}_3\text{H}_7]^+ / [\text{C}_2\text{H}_3\text{O}]^+$
41	87.6	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
71	61.1	$[\text{C}_4\text{H}_7\text{O}]^+ / [\text{C}_5\text{H}_{11}]^+$
100	29.9	$[\text{M}-\text{C}_4\text{H}_8]^+$
27	23.7	$[\text{C}_2\text{H}_3]^+$
55	23.6	$[\text{C}_4\text{H}_7]^+$
69	23.4	$[\text{C}_5\text{H}_9]^+$
113	10.6	$[\text{M}-\text{C}_3\text{H}_5]^+$
57	10.3	$[\text{C}_4\text{H}_9]^+$
156	Low/Absent	$[\text{M}]^+$ (Molecular Ion)

[\[1\]](#)[\[2\]](#)[\[6\]](#)

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small quantity of **allyl hexanoate** (approximately 5-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or carbon tetrachloride (CCl_4)[\[1\]](#)[\[7\]](#), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz instrument for proton NMR.[\[1\]](#)
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-

decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **allyl hexanoate** is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.^{[4][5]}
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans over the mid-IR range (e.g., 4000-400 cm^{-1}).
- **Data Processing:** The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

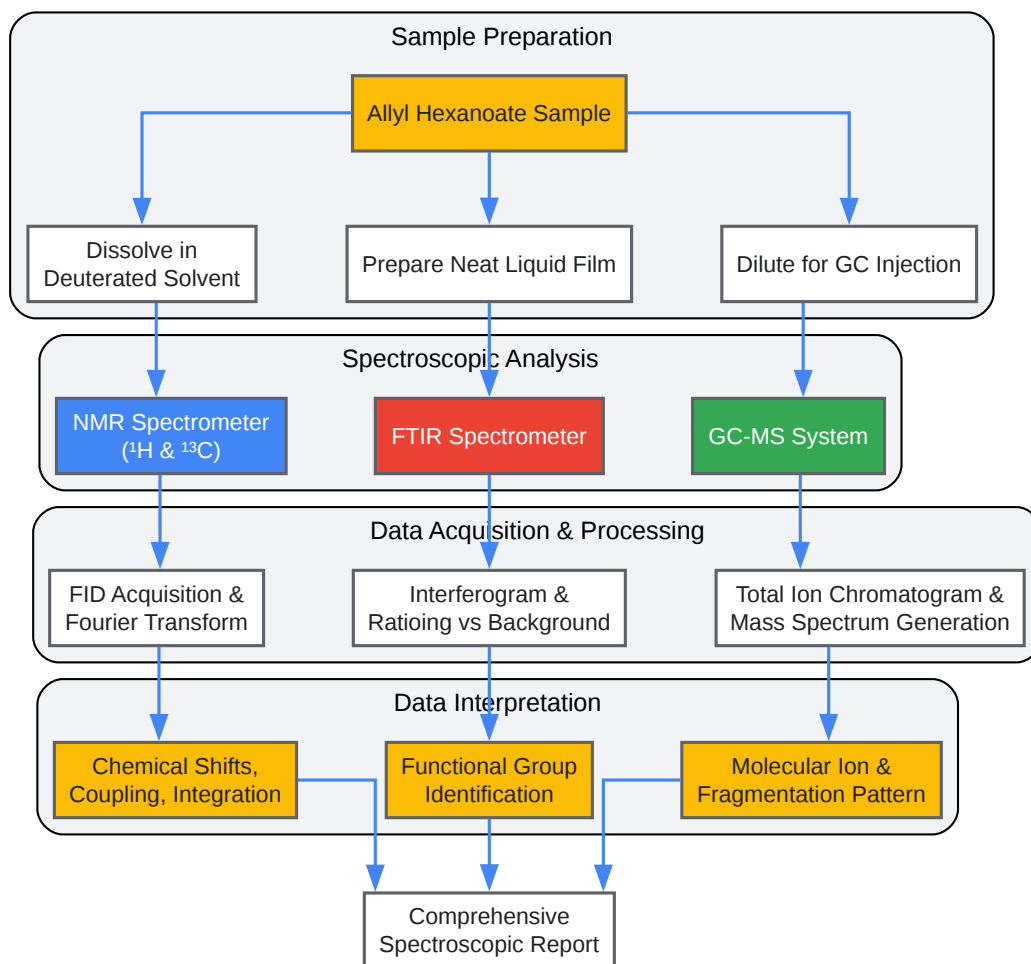
- **Sample Introduction:** For volatile compounds like **allyl hexanoate**, Gas Chromatography (GC) is commonly coupled with MS for separation and analysis.^{[2][8]} A dilute solution of the sample in a volatile organic solvent is injected into the GC.
- **Instrumentation:** A GC-MS system is used, with the GC column outlet directly interfaced to the ion source of the mass spectrometer (e.g., a HITACHI M-80B).^[2]
- **Ionization:** Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.^[2] This high energy causes reproducible fragmentation of the molecule.
- **Mass Analysis:** A mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

- **Data Acquisition and Processing:** The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z . The resulting spectrum is then analyzed to identify the molecular ion (if present) and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **allyl hexanoate**.

General Workflow for Spectroscopic Analysis of Allyl Hexanoate

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Caption: Workflow of Spectroscopic Analysis.

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